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Introduction
A71623 is a potent and highly selective cholecystokinin-A (CCK-A) receptor agonist, developed

as a tetrapeptide analog of the C-terminal tetrapeptide of cholecystokinin (CCK-4). Its high

affinity and selectivity for the CCK-A receptor subtype over the CCK-B receptor have made it a

valuable tool in pharmacological research, particularly in studies related to satiety,

gastrointestinal motility, and pancreatic function. This technical guide provides a

comprehensive overview of the pharmacokinetics and pharmacodynamics of A71623,

presenting available quantitative data, detailed experimental protocols, and visualizations of its

signaling pathway.

Pharmacokinetics
The pharmacokinetic profile of A71623 is characterized by its physicochemical properties and

route of administration. As a tetrapeptide, its oral bioavailability is very low, necessitating

alternative delivery methods for systemic exposure.

Physicochemical Properties
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Parameter Value Reference

pKa 4.2 [1]

Log P (octanol/water) 2.8 (at pH 5), 1.0 (at pH 8) [1]

Aqueous Solubility
Increases with increasing pH

and ethanol content
[1]

Stability

Maximum stability at 70°C in

the pH range of 5.5-7.5. The

primary degradation route is

hydrolysis of the N-terminal

BOC group.

[1]

Pharmacokinetic Parameters

Comprehensive intravenous pharmacokinetic data, including half-life, clearance, and volume of

distribution, are not readily available in the public domain. However, studies have explored

alternative routes of administration, providing the following insights:

Table 1: Pharmacokinetic Parameters of A71623 Following Intratracheal Administration in Rats

Dose (µmol/kg) Cmax (µM) AUC (µM*min)

3 2.7 85

Data from a study assessing pulmonary delivery in rats.[1]

Table 2: Bioavailability of A71623 Following Intracheal Administration in Dogs (Relative to

Intravenous Administration)

Dose (µmol/kg) Bioavailability (%)

2 59

3 46
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Data from a study assessing pulmonary delivery in dogs.[1]

Table 3: Pharmacokinetic Parameters of A71623 Following Sublingual Administration in Rats

Dose (µmol/kg) Vehicle Cmax (µM)

1
80% ethanol/2% Klucel/2.5%

peppermint oil
0.37

This formulation resulted in high and prolonged plasma levels, indicating favorable absorption

from the sublingual cavity.[1]

Pharmacodynamics
A71623 exerts its pharmacological effects primarily through the activation of CCK-A receptors,

leading to a cascade of downstream signaling events.

Mechanism of Action

A71623 is a full agonist at the CCK-A receptor with high affinity and selectivity. The IC50 for the

CCK-A receptor is 3.7 nM.[2] It demonstrates 1200-fold selectivity for the CCK-A receptor over

the CCK-B receptor.[2]

Anorectic Effects

A significant and well-documented pharmacodynamic effect of A71623 is the suppression of

food intake. This has been observed in various animal models, including rats, mice, dogs, and

monkeys.[3][4]

In rats, intraperitoneal administration of A71623 was found to be the most potent route for

suppressing the intake of a liquid diet in both food-deprived and sated animals.[4]

The anorectic effects of A71623 are persistent, with daily injections leading to sustained

suppression of food intake and body weight gain over an 11-day period, in contrast to the

rapidly diminishing effects of CCK-8.[4]
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The anorectic action of A71623 is mediated by the CCK-A receptor, as it can be blocked by a

selective CCK-A antagonist, A70104.[3][4]

Signaling Pathway

Activation of the CCK-A receptor by A71623 initiates a series of intracellular signaling events. A

key pathway implicated in the cellular effects of A71623 is the mTORC1 signaling pathway.[5]
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A71623 signaling via CCK-A receptor to mTORC1.

Experimental Protocols
Assessment of Anorectic Activity in Mice

This protocol is adapted from established methods for evaluating the effects of CCK agonists

on food intake.[6][7]

1. Animals and Housing:

Male CD-1 mice are individually housed to allow for accurate food intake measurement.

Mice are maintained on a standard 12:12 hour light-dark cycle with ad libitum access to food

and water, except during fasting periods.

2. Acclimation:
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For at least two days prior to the experiment, mice are habituated to intraperitoneal (IP)

injections with saline (10 µl/g body weight) to minimize stress-induced effects on feeding.

3. Experimental Procedure:

Mice are fasted for approximately 6 hours before the dark cycle begins.

A71623 is dissolved in a suitable vehicle (e.g., saline).

At the onset of the dark cycle, mice are weighed and administered an IP injection of either

vehicle or A71623 at the desired doses. A counterbalanced design is used where each

mouse receives each treatment over the course of the study.

Immediately after injection, a pre-weighed amount of a highly palatable liquid diet (e.g.,

sweetened condensed milk diluted with water) is provided in a specialized container that

minimizes spillage.

Food intake is measured at specific time points, typically 30, 60, and 120 minutes post-

injection, by weighing the food container.

4. Data Analysis:

Food consumption is calculated in grams or milliliters and may be normalized to body weight.

Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare food intake

between treatment groups.
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Workflow for assessing the anorectic activity of A71623.
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Conclusion
A71623 is a valuable research tool for investigating the roles of the CCK-A receptor in various

physiological processes. Its potent and selective agonist activity, coupled with its demonstrated

anorectic effects, makes it particularly relevant for studies on satiety and obesity. While a

complete intravenous pharmacokinetic profile is not publicly available, the existing data on

alternative delivery routes provide a foundation for its formulation and application in preclinical

studies. The elucidation of its signaling through the mTORC1 pathway offers further avenues

for exploring its cellular mechanisms of action. The experimental protocols outlined in this guide

provide a framework for conducting robust in vivo studies to further characterize the

pharmacological properties of A71623.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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